molecular formula C12H10ClNO B187103 2-Chloro-6-ethylquinoline-3-carbaldehyde CAS No. 436088-07-2

2-Chloro-6-ethylquinoline-3-carbaldehyde

Cat. No. B187103
M. Wt: 219.66 g/mol
InChI Key: LZEZPJQSBFVYGR-UHFFFAOYSA-N
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Description

2-Chloro-6-ethylquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H10ClNO .


Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehyde and related analogs has been covered in recent research . The synthesis involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .


Molecular Structure Analysis

The molecular structure of 2-chloroquinoline-3-carbaldehyde is planar with a slight bend in the formyl group out of the plane of the fused ring system .


Chemical Reactions Analysis

The chemistry of 2-chloroquinoline-3-carbaldehyde involves various reactions. These include the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-6-ethylquinoline-3-carbaldehyde include its molecular weight of 219.67 g/mol.

Scientific Research Applications

  • Synthesis of Quinoline Ring Systems

    • Field : Organic Chemistry
    • Application : 2-Chloroquinoline-3-carbaldehyde is used in the synthesis of quinoline ring systems .
    • Method : The synthesis involves reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
    • Results : The synthetic applications of the target compounds were illustrated .
  • Formylation Reaction

    • Field : Organic Chemistry
    • Application : 2-Chloroquinoline-3-carbaldehyde is used in formylation reactions to form versatile carboxaldehyde intermediates .
    • Method : The formylation reactions have been described for many heterocyclic derivatives, via the intermediate carboxaldehydes, which is mainly formed using VilsmeierHaack reaction .
  • Synthesis of Quinoline Ring Systems

    • Field : Organic Chemistry
    • Application : 2-Chloroquinoline-3-carbaldehyde is used in the synthesis of quinoline ring systems .
    • Method : The synthesis involves reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
    • Results : The synthetic applications of the target compounds were illustrated .
  • Formylation Reaction

    • Field : Organic Chemistry
    • Application : 2-Chloroquinoline-3-carbaldehyde is used in formylation reactions to form versatile carboxaldehyde intermediates .
    • Method : The formylation reactions have been described for many heterocyclic derivatives, via the intermediate carboxaldehydes, which is mainly formed using VilsmeierHaack reaction .
    • Results : The characteristic two peaks of aldehyde in IR and the 1H NMR signals at δ value 9-11 indicates the formation of quinoline-3-carbaldehyde from the corresponding oximes .
  • Chemical Reactions

    • Field : Organic Chemistry
    • Application : 2-Chloroquinoline-3-carbaldehyde is used in various chemical reactions .
    • Method : The reactions include addition, reduction, condensation, and substitution reactions .
    • Results : The reactions of 2-chloroquinoline-3-carbaldehydes were reviewed from 1999 to 2011 .
  • Synthesis of Heterocyclic Organic Compounds

    • Field : Organic Chemistry
    • Application : 2-Chloroquinoline-3-carbaldehyde is used in the synthesis of heterocyclic organic compounds .
    • Method : The synthesis involves the development of different classes of compounds having pharmacological activity .
    • Results : The synthetic applications of the target compounds were illustrated .

Safety And Hazards

The safety data sheet for 2-chloro-6-ethylquinoline-3-carbaldehyde indicates that it is for R&D use only and not for medicinal, household, or other use . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

The future directions for the study of 2-chloroquinoline-3-carbaldehyde and related analogs could involve further exploration of their synthesis, reactions, and applications . The development in the synthesis of heterocyclic organic compounds of different classes having pharmacological activity is a potential area of research .

properties

IUPAC Name

2-chloro-6-ethylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-2-8-3-4-11-9(5-8)6-10(7-15)12(13)14-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEZPJQSBFVYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC(=C(N=C2C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389693
Record name 2-chloro-6-ethylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-ethylquinoline-3-carbaldehyde

CAS RN

436088-07-2
Record name 2-chloro-6-ethylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 436088-07-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AU Borse - books.google.com
Medicinal chemistry comprises designing and synthesizing new compounds with subsequent evaluation of their biological activities to set the new assumption as the basis for further …
Number of citations: 0 books.google.com

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